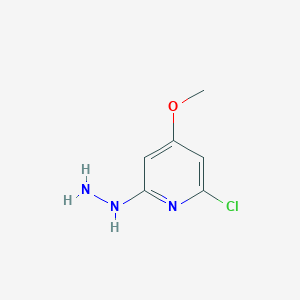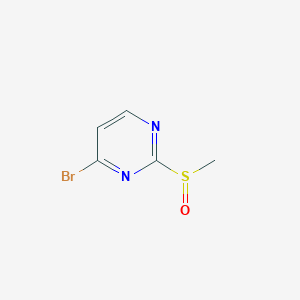
Ethyl 3-isobutylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-isobutylisonicotinate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents. This compound is characterized by its unique structure, which includes an ethyl group, an isobutyl group, and an isonicotinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isobutylisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Isonicotinic Acid+EthanolAcid CatalystEthyl 3-isobutylisonicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
Ethyl 3-isobutylisonicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Ethyl 3-isobutylisonicotinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isonicotinic acid, which may interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.
相似化合物的比较
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
These compounds differ in their alkyl and aryl groups, leading to variations in their physical and chemical properties.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
ethyl 3-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-5-6-13-8-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChI 键 |
VAYXKXOYDVFGBV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=NC=C1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


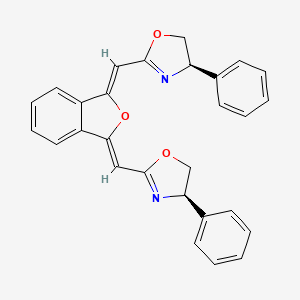
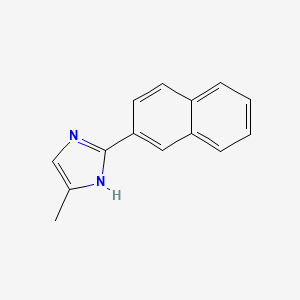
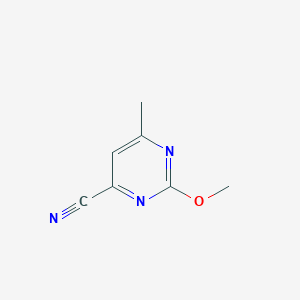
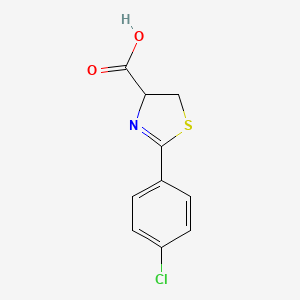
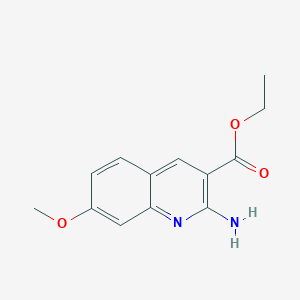
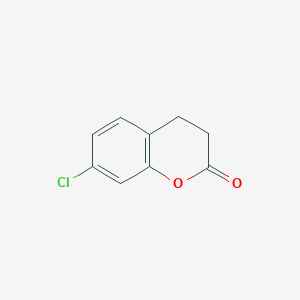
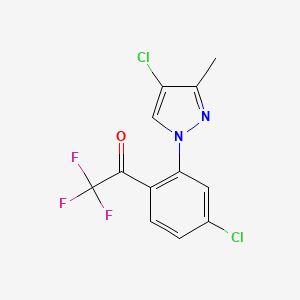
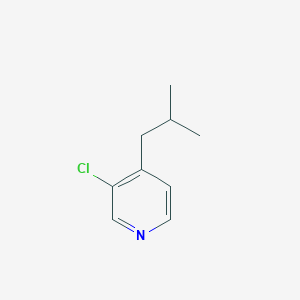
![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
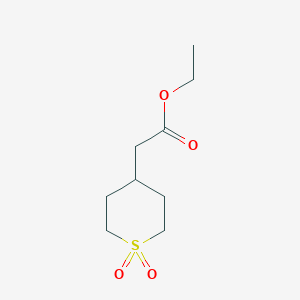
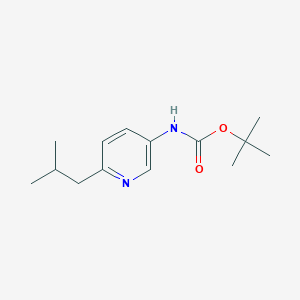
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
